molecular formula C16H19N B1346992 4-methyl-N-(3-phenylpropyl)aniline CAS No. 63980-34-7

4-methyl-N-(3-phenylpropyl)aniline

Cat. No.: B1346992
CAS No.: 63980-34-7
M. Wt: 225.33 g/mol
InChI Key: HGBZCNSJZRBAFV-UHFFFAOYSA-N
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Description

4-Methyl-N-(3-phenylpropyl)aniline is an organic compound with the molecular formula C16H19N and a molecular weight of 225.33 g/mol . This compound is characterized by the presence of a methyl group attached to the benzene ring and a phenylpropyl group attached to the nitrogen atom. It is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

The synthesis of 4-methyl-N-(3-phenylpropyl)aniline typically involves multiple steps:

    Friedel-Crafts Acylation: This step introduces the acyl group to the benzene ring.

    Clemmensen Reduction: The acyl group is then reduced to an alkane.

Industrial production methods often involve the use of palladium-catalyzed amination reactions, which are efficient and scalable .

Chemical Reactions Analysis

4-Methyl-N-(3-phenylpropyl)aniline undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid for nitration and hydrogen gas with a palladium catalyst for reduction. Major products formed include nitro derivatives and substituted anilines .

Scientific Research Applications

4-Methyl-N-(3-phenylpropyl)aniline is used extensively in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 4-methyl-N-(3-phenylpropyl)aniline involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, where the nitrogen atom donates a pair of electrons to form a new bond. This interaction is facilitated by the electron-donating properties of the methyl and phenylpropyl groups .

Comparison with Similar Compounds

Similar compounds to 4-methyl-N-(3-phenylpropyl)aniline include:

    Aniline: The parent compound with a simpler structure.

    N-Phenylpropylamine: Lacks the methyl group on the benzene ring.

    4-Methylaniline: Lacks the phenylpropyl group .

This compound is unique due to the combination of the methyl and phenylpropyl groups, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

4-methyl-N-(3-phenylpropyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N/c1-14-9-11-16(12-10-14)17-13-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-12,17H,5,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBZCNSJZRBAFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60213856
Record name p-Toluidine, N-phenylpropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60213856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63980-34-7
Record name p-Toluidine, N-phenylpropyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063980347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Toluidine, N-phenylpropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60213856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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